Methyl 2,5-dichloro-6-methylnicotinate

Beschreibung

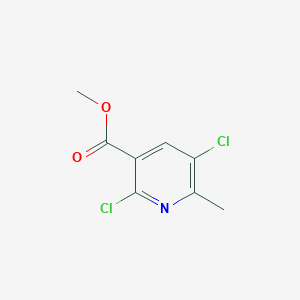

Methyl 2,5-dichloro-6-methylnicotinate is a substituted nicotinic acid ester featuring a pyridine ring core with chlorine atoms at positions 2 and 5, a methyl group at position 6, and a methyl ester moiety at position 3 (carboxylic acid ester). This compound belongs to the class of 6-membered heterocycles, which are pivotal in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.

Eigenschaften

Molekularformel |

C8H7Cl2NO2 |

|---|---|

Molekulargewicht |

220.05 g/mol |

IUPAC-Name |

methyl 2,5-dichloro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |

InChI-Schlüssel |

GFPUIWPEBLQWHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2,5-Dichlor-6-methylnicotinat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können durch Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Derivate mit weniger Chloratomen zu bilden.

Oxidationsreaktionen: Oxidation kann zur Bildung komplexerer Strukturen mit zusätzlichen funktionellen Gruppen führen

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumamid (NaNH2) oder Thioharnstoff in Lösungsmitteln wie Ethanol.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) in wässrigen Lösungen

Hauptprodukte

Substitution: Amino- oder Thiolderivate der ursprünglichen Verbindung.

Reduktion: Teilweise oder vollständig dechlorierte Derivate.

Oxidation: Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solutions

Major Products

Substitution: Amino or thiol derivatives of the original compound.

Reduction: Partially or fully dechlorinated derivatives.

Oxidation: Compounds with additional oxygen-containing functional groups

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2,5-Dichlor-6-methylnicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass die Verbindung:

An Enzyme bindet: Enzyme in Stoffwechselwegen hemmt oder aktiviert.

Rezeptoren moduliert: Mit zellulären Rezeptoren interagiert, um biologische Reaktionen auszulösen.

Beteiligte Pfade: Beeinflusst Pfade, die mit Entzündungen, mikrobiellem Wachstum und Zellstoffwechsel zusammenhängen

Wirkmechanismus

The mechanism of action of Methyl 2,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Modulate Receptors: Interact with cellular receptors to induce biological responses.

Pathways Involved: Affect pathways related to inflammation, microbial growth, and cellular metabolism

Vergleich Mit ähnlichen Verbindungen

Table 1: Dichloronicotinate Derivatives with Varied Substituent Positions

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2,4-dichloronicotinate | 42521-09-5 | 2-Cl, 4-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| Methyl 2,5-dichloronicotinate | 442903-28-8 | 2-Cl, 5-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| Methyl 2,6-dichloronicotinate | 67754-03-4 | 2-Cl, 6-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| This compound | - | 2-Cl, 5-Cl, 6-CH₃ | C₈H₇Cl₂NO₂* | ~224.02 (estimated) |

Note: Molecular formula inferred based on structural similarity to dichloronicotinates .

Key differences:

- Chlorine at position 2 deactivates the pyridine ring, while the methyl ester at position 3 enhances solubility in organic solvents .

Derivatives with Additional Functional Groups

a) Methyl 6-Chloro-5-Ethyl-2-Iodonictotinate (CAS 2102324-70-7)

This compound substitutes chlorine at position 6, adds an ethyl group at position 5, and replaces chlorine with iodine at position 2. Key distinctions include:

b) 2-Amino-6-Methylnicotinonitrile (CAS 84647-20-1)

- Functional groups: The amino group at position 2 and nitrile at position 3 enable hydrogen bonding and participation in cyclization reactions, contrasting with the electrophilic ester and chlorine moieties in this compound .

Physicochemical Properties and Reactivity

Limited data exist for this compound, but inferences can be drawn from analogs:

Solubility : Esters like Methyl 5-ethylfuran-2-carboxylate (discontinued, CymitQuimica) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), suggesting similar behavior for this compound .

Stability: Chlorine substituents increase resistance to hydrolysis compared to non-halogenated esters. However, steric effects from the 6-methyl group may slow nucleophilic attacks at adjacent positions .

Synthetic Utility : Dichloronicotinates are intermediates in pesticide synthesis. The methyl group in this compound may direct regioselectivity in further functionalization .

Biologische Aktivität

Methyl 2,5-dichloro-6-methylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, endows it with significant biological activity. This article explores its biological interactions, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 220.05 g/mol

The chlorinated structure of this compound enhances its reactivity and binding affinity to specific biological targets, making it a candidate for pharmacological studies.

Enzyme Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways relevant to disease mechanisms. Its specific substitution pattern allows for enhanced binding to enzyme active sites, potentially influencing their activity.

Case Studies and Research Findings

-

Inhibition Studies :

- In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes associated with metabolic disorders. For example, it showed significant inhibition of cholinesterase activity in preliminary assays, suggesting potential applications in treating conditions like Alzheimer's disease.

-

Cellular Processes :

- The compound has been shown to affect cellular signaling pathways, particularly those involved in inflammation and cell proliferation. It modulates the expression of key proteins involved in these pathways, indicating its potential as an anti-inflammatory agent.

-

Comparative Studies :

- Comparative analyses with related compounds such as methyl nicotinate and methyl 4,6-dichloro-2-methylnicotinate have highlighted differences in biological activity due to variations in their molecular structures. For instance, the presence of chlorines at the 2 and 5 positions significantly alters their pharmacological profiles.

Applications

This compound has several potential applications:

- Medicinal Chemistry : Due to its enzyme inhibitory properties, it is being explored for therapeutic use in metabolic diseases and neurodegenerative disorders.

- Agricultural Chemistry : Its biological activity suggests potential as a pesticide or herbicide candidate, particularly against pests that affect crop yields.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4,6-dichloro-2-methylnicotinate | CHClNO | Different chlorine positions; used in similar applications |

| Ethyl 2,6-dichloro-4-methylnicotinate | CHClNO | Contains ethyl group instead of methyl; variation in biological activity |

| Methyl nicotinate | CHNO | Lacks chlorine atoms; different reactivity profile |

| 4,6-Dichloro-2-methylnicotinic acid | CHClNO | Acid form; used in similar synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.